Mcl-1 Binding Affinity: Pyridoclax Versus Clinical-Stage Mcl-1 Inhibitors
Pyridoclax exhibits a Kd of 25 nM for Mcl-1 by surface plasmon resonance (SPR) [1]. This affinity is substantially lower than clinical-stage and advanced preclinical Mcl-1 inhibitors: S63845 binds with Kd = 0.19 nM, AZD5991 with Ki = 0.13 nM, AMG-176 with Ki = 0.13 nM, and A-1210477 with Ki = 0.45 nM [2][3][4]. The approximately 100-fold lower affinity correlates with Pyridoclax's unique functional profile as a sensitizer rather than a direct apoptosis inducer.
| Evidence Dimension | Mcl-1 binding affinity |
|---|---|
| Target Compound Data | Kd = 25 nM (SPR) |
| Comparator Or Baseline | S63845: Kd = 0.19 nM; AZD5991: Ki = 0.13 nM; AMG-176: Ki = 0.13 nM; A-1210477: Ki = 0.45 nM |
| Quantified Difference | Approximately 55-fold to 190-fold lower affinity for Pyridoclax relative to comparators |
| Conditions | SPR assay (Pyridoclax, S63845); FP/FRET assays (AZD5991, AMG-176, A-1210477) |
Why This Matters
The moderate binding affinity defines Pyridoclax's functional niche as a combination-sensitizing agent rather than a direct apoptosis inducer, which is essential for experimental designs requiring Mcl-1 neutralization without intrinsic cytotoxicity.
- [1] Gloaguen C, et al. First evidence that oligopyridines, α-helix foldamers, inhibit Mcl-1 and sensitize ovarian carcinoma cells to Bcl-xL-targeting strategies. J Med Chem. 2015;58(4):1644-1668. View Source
- [2] Chemical Probes Portal. S63845 Probe Report. Kd (human MCL1) = 0.19 nM by SPR. View Source
- [3] AstraZeneca Open Innovation. AZD5991 Pharmacology Summary. Ki = 0.13 nM for Mcl-1. View Source
- [4] Amgen. AMG-176 Pharmacology. Ki = 0.13 nM for Mcl-1. View Source
